molecular formula C10H19NO3 B6357737 tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 31420-65-2

tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B6357737
CAS No.: 31420-65-2
M. Wt: 201.26 g/mol
InChI Key: SOIWSLKMPXBQFY-JGVFFNPUSA-N
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Description

tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a hydroxymethyl group in the trans configuration at the 2-position. This compound is widely utilized in pharmaceutical research as a building block for synthesizing complex molecules, particularly in medicinal chemistry for drug discovery. Its structure combines the steric protection of the tert-butoxycarbonyl (Boc) group with the conformational constraints of the cyclobutane ring, enabling precise control over stereochemistry and reactivity in synthetic pathways .

The trans configuration of the hydroxymethyl group on the cyclobutane ring distinguishes it from its cis counterpart (CAS 1639216-79-7), which exhibits different physicochemical properties and biological interactions .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIWSLKMPXBQFY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of trans-2-(hydroxymethyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It helps in understanding the mechanisms of enzyme inhibition and activation.

Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate (CAS 1142211-17-3)

This compound replaces the trans-2-hydroxymethyl substitution with a 1-hydroxymethyl group on the cyclobutane ring.

tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS 1639216-79-7)

The cis isomer exhibits a distinct spatial arrangement, leading to differences in dipole moment and crystal packing. This stereochemical divergence affects its melting point and stability under acidic conditions, which are critical for Boc-deprotection steps in synthesis .

Compound CAS Number Molecular Formula Key Features
tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate 31420-65-2 C₁₀H₁₉NO₃ Trans-configuration, high stereochemical rigidity
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate 1639216-79-7 C₁₀H₁₉NO₃ Cis-configuration, altered solubility profile
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate 1142211-17-3 C₁₀H₁₉NO₃ 1-substituted, lower ring strain

Cyclopropane and Bicyclic Analogues

trans-2-(Boc-amino)cyclopropanemethanol (CAS 24720934)

This cyclopropane analogue (C₉H₁₇NO₃) has a smaller ring size, increasing ring strain but enhancing reactivity in ring-opening reactions. Its trans configuration mimics the spatial orientation of the trans-cyclobutane derivative but with distinct pharmacokinetic properties due to reduced molecular weight .

tert-Butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate (CAS 1645410-37-2)

The bicyclo[2.2.1]heptane framework introduces additional conformational rigidity, making it suitable for targeting rigid binding pockets in enzyme inhibitors. Its larger structure (C₁₃H₂₃NO₃) results in higher lipophilicity compared to cyclobutane derivatives .

Stereochemical and Functional Group Variations

  • Epoxide-containing analogue : tert-Butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0) incorporates an epoxide group, enabling electrophilic reactivity absent in the hydroxymethyl-substituted cyclobutane derivatives .
  • Pyrimidine derivatives : Compounds like tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1936CT) merge carbamate protection with heteroaromatic systems, broadening applications in nucleotide analog synthesis .

Biological Activity

Tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is an organic compound notable for its unique cyclobutane structure, which plays a crucial role in its biological activity. With the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol, this compound features a tert-butyl group, a carbamate functional group, and a hydroxymethyl substituent on the cyclobutane ring. The structural characteristics of this compound suggest significant potential in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multi-step processes that allow for precise control over stereochemistry. Notable techniques include:

  • Iodolactamization : Used to create intermediates essential for developing potent antagonists targeting specific biological pathways.
  • Enantioselective synthesis : This method ensures the creation of desired stereoisomers crucial for biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific biological pathways. Research indicates that similar compounds have shown promise in modulating inflammation and neuroprotection, suggesting that this compound may have broader therapeutic implications.

  • Neurotransmitter Interaction : Compounds with similar structures have demonstrated the ability to influence neurotransmitter systems in insects, which may extend to potential effects in mammalian systems.
  • Enzyme Inhibition : The carbamate functional group is known to interact with enzymes, potentially leading to inhibition of specific pathways involved in disease mechanisms.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which are critical in treating various conditions.

Case Studies

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:

  • Study on Insecticidal Activity : Research has shown that related carbamates can effectively target pest species by interacting with their neurotransmitter receptors, leading to neurotoxic effects. This suggests that this compound could potentially exhibit similar insecticidal properties.
  • Pharmacological Evaluation : In vitro studies have indicated that derivatives of carbamates can modulate inflammatory pathways, with some exhibiting IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNFα and IL-17 . These findings highlight the potential for developing therapeutic agents from this class of compounds.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
Tert-butyl N-[trans-3-(hydroxymethyl)cyclobutyl]carbamateC10H19NO3Hydroxymethyl on trans position; potential for different reactivity.
Tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamateC13H25NO3Cyclohexane structure; different ring size affects stability and reactivity.
Tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamateC13H23NO3Contains an oxo group; may exhibit different biological activity due to functional group variation.

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